molecular formula C10H9ClN2O2 B14893986 6-Chloro-5-cyano-2-propylnicotinic acid

6-Chloro-5-cyano-2-propylnicotinic acid

Cat. No.: B14893986
M. Wt: 224.64 g/mol
InChI Key: NRPQSCPZHUEPGA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-Chloro-5-cyano-2-propylnicotinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to the pyridine ring.

    Reduction: Conversion of the nitro group to an amino group.

    Chlorination: Introduction of a chlorine atom to the ring.

    Cyanation: Addition of a cyano group.

    Carboxylation: Introduction of a carboxyl group to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

6-Chloro-5-cyano-2-propylnicotinic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-Chloro-5-cyano-2-propylnicotinic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 6-Chloro-5-cyano-2-propylnicotinic acid involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

6-Chloro-5-cyano-2-propylnicotinic acid can be compared with other pyridinecarboxylic acids, such as:

These compounds share a similar pyridine ring structure but differ in the position and type of functional groups attached. The presence of the chloro, cyano, and propyl groups in this compound makes it unique and may confer distinct chemical and biological properties .

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

6-chloro-5-cyano-2-propylpyridine-3-carboxylic acid

InChI

InChI=1S/C10H9ClN2O2/c1-2-3-8-7(10(14)15)4-6(5-12)9(11)13-8/h4H,2-3H2,1H3,(H,14,15)

InChI Key

NRPQSCPZHUEPGA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=C(C(=N1)Cl)C#N)C(=O)O

Origin of Product

United States

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